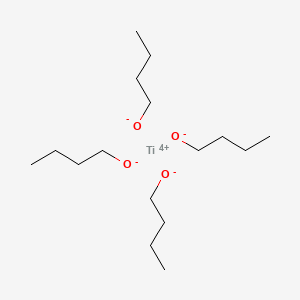
Sodium 2,5-dichlorothiophene-3-sulfinate
Descripción general
Descripción
Sodium 2,5-dichlorothiophene-3-sulfinate, also known as NaDCT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NaDCT is a white crystalline powder that is soluble in water and has a molecular formula of C4H2Cl2NaO2S2. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of Sodium 2,5-dichlorothiophene-3-sulfinate is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms and cancer cells. Sodium 2,5-dichlorothiophene-3-sulfinate has also been shown to inhibit the growth of certain enzymes, which may contribute to its antimicrobial and anticancer properties.
Efectos Bioquímicos Y Fisiológicos
Sodium 2,5-dichlorothiophene-3-sulfinate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that Sodium 2,5-dichlorothiophene-3-sulfinate can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have anticancer properties, inhibiting the growth of certain cancer cells. In addition, Sodium 2,5-dichlorothiophene-3-sulfinate has been shown to have herbicidal properties, making it a potential alternative to traditional pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Sodium 2,5-dichlorothiophene-3-sulfinate is its ease of synthesis and low cost, making it an attractive choice for scientific research. It also exhibits a wide range of properties, making it suitable for various applications. However, one limitation of Sodium 2,5-dichlorothiophene-3-sulfinate is its relatively low solubility in organic solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Sodium 2,5-dichlorothiophene-3-sulfinate. In pharmaceuticals, further research is needed to fully understand the mechanism of action of Sodium 2,5-dichlorothiophene-3-sulfinate and its potential as a drug delivery system. In agriculture, more studies are needed to determine the efficacy and safety of Sodium 2,5-dichlorothiophene-3-sulfinate as a pesticide. In materials science, further research is needed to explore the potential of Sodium 2,5-dichlorothiophene-3-sulfinate as a precursor for the synthesis of conductive polymers. Overall, Sodium 2,5-dichlorothiophene-3-sulfinate is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.
Aplicaciones Científicas De Investigación
Sodium 2,5-dichlorothiophene-3-sulfinate has been extensively studied for its potential applications in various fields. In pharmaceuticals, Sodium 2,5-dichlorothiophene-3-sulfinate has been shown to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied as a potential drug delivery system due to its ability to form stable complexes with certain drugs. In agriculture, Sodium 2,5-dichlorothiophene-3-sulfinate has been shown to have herbicidal properties and can be used as a pesticide. In materials science, Sodium 2,5-dichlorothiophene-3-sulfinate has been studied as a potential precursor for the synthesis of conductive polymers.
Propiedades
IUPAC Name |
sodium;2,5-dichlorothiophene-3-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYAANWWKDAVGG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)[O-])Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NaO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635599 | |
| Record name | Sodium 2,5-dichlorothiophene-3-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,5-dichlorothiophene-3-sulfinate | |
CAS RN |
363179-59-3 | |
| Record name | Sodium 2,5-dichlorothiophene-3-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 363179-59-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)